5-Cyclopropoxy-4-(methylcarbamoyl)nicotinic acid
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Overview
Description
5-Cyclopropoxy-4-(methylcarbamoyl)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a cyclopropoxy group and a methylcarbamoyl group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-(methylcarbamoyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the methylcarbamoyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(methylcarbamoyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyclopropoxy and methylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Cyclopropoxy-4-(methylcarbamoyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nicotinic acid derivatives on biological systems.
Medicine: Research into its potential therapeutic effects, particularly in relation to nicotinic acid’s known benefits, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(methylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets. As a derivative of nicotinic acid, it may interact with nicotinic acetylcholine receptors or other related pathways. These interactions can influence various biological processes, including neurotransmission and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-(methylcarbamoyl)nicotinic acid: A similar compound with the cyclopropoxy and methylcarbamoyl groups in different positions.
Nicotinic acid:
Isonicotinic acid: Another isomer of nicotinic acid with different functional groups.
Uniqueness
5-Cyclopropoxy-4-(methylcarbamoyl)nicotinic acid is unique due to its specific functional groups and their positions on the nicotinic acid core. This structural uniqueness can result in different chemical reactivity and biological activity compared to other nicotinic acid derivatives.
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(methylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)9-7(11(15)16)4-13-5-8(9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
QDVMWDLASMBFCV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
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